molecular formula C17H20N4O3 B2649325 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1049512-35-7

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2649325
CAS No.: 1049512-35-7
M. Wt: 328.372
InChI Key: LVGGANUDVVXRGO-UHFFFAOYSA-N
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Description

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring and the methoxyphenyl group. One common method involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-19-16(22)8-7-15(18-19)17(23)21-11-9-20(10-12-21)13-3-5-14(24-2)6-4-13/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGGANUDVVXRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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